endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one: is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.1858 g/mol . . It is characterized by its unique structure, which includes a fused bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a series of reduction and oxidation steps . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Halide ions (Cl-, Br-)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure but different functional groups.
Norbornene: Another bicyclic compound used in similar applications but with distinct chemical properties.
Cyclopentadiene: A precursor in the synthesis of endo-3a,4,7,7a-Tetrahydro-4,7-methanoinden-1-one.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
5530-96-1 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H10O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-8,10H,5H2 |
InChI Key |
USCIQHADNYEBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.